molecular formula C15H13NO2S B578861 2,7-dimethoxyacridine-9(10H)-thione CAS No. 184582-60-3

2,7-dimethoxyacridine-9(10H)-thione

Cat. No.: B578861
CAS No.: 184582-60-3
M. Wt: 271.334
InChI Key: GFIXPCWJIJDTNV-UHFFFAOYSA-N
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Description

2,7-Dimethoxyacridine-9(10H)-thione is a chemical compound belonging to the acridine family. Acridines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, dyes, and materials science. The unique structure of this compound, characterized by methoxy groups at positions 2 and 7 and a thione group at position 9, imparts distinct chemical and physical properties to the compound.

Scientific Research Applications

2,7-Dimethoxyacridine-9(10H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Safety and Hazards

The safety and hazards associated with acridine derivatives can vary widely depending on the specific compound . Some acridine derivatives can be hazardous and require careful handling and disposal .

Future Directions

The future directions for the study and application of acridine derivatives are vast . They have potential applications in various fields, including medicine, materials science, and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethoxyacridine-9(10H)-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,7-dimethoxyacridine.

    Thionation: The introduction of the thione group at position 9 is achieved through a thionation reaction. Common reagents for this step include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent such as toluene or xylene under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxyacridine-9(10H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivative.

    Substitution: The methoxy groups at positions 2 and 7 can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrocarbons.

    Substitution: Amino or thiol-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of the acridine family, known for its wide range of applications.

    2,7-Dimethoxyacridine: Similar to 2,7-dimethoxyacridine-9(10H)-thione but lacks the thione group.

    Acridine Orange: A derivative used as a fluorescent dye in biological staining.

Uniqueness

This compound is unique due to the presence of both methoxy and thione groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2,7-dimethoxy-10H-acridine-9-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-17-9-3-5-13-11(7-9)15(19)12-8-10(18-2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIXPCWJIJDTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=S)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184582-60-3
Record name 2,7-Dimetoxy-9-thioacridinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184582603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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